molecular formula C6H3NO2S B1271967 2-Furoyl isothiocyanate CAS No. 80440-95-5

2-Furoyl isothiocyanate

Cat. No.: B1271967
CAS No.: 80440-95-5
M. Wt: 153.16 g/mol
InChI Key: ILQPDHJLKUOZTC-UHFFFAOYSA-N
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Description

2-Furoyl isothiocyanate is an organic compound characterized by the presence of a furoyl group attached to an isothiocyanate functional group. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Mode of Action

Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through their common mechanism of action . They interact with their targets, leading to a variety of changes at the molecular level .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .

Pharmacokinetics

The physical properties and pharmacological potentials of isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, are well-characterized . These properties can influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammation and reduction of oxidative stress in treated cells . For example, it has demonstrated the ability to prevent renal injury in diabetes-bearing mice by repressing ROS and malondialdehyde (MDA) levels, while enhancing the production .

Biochemical Analysis

Biochemical Properties

2-Furoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as thiosemicarbazide derivatives, leading to the formation of biologically active compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles . These interactions are crucial for the compound’s antimicrobial and anticancer properties. The nature of these interactions involves the formation of covalent bonds between the isothiocyanate group and nucleophilic sites on the enzymes, resulting in the inhibition or activation of enzymatic activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which are involved in the cellular response to oxidative stress . Additionally, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. The compound can bind to cysteine residues on proteins, forming covalent adducts that alter protein function . This binding can result in the inhibition of enzymes involved in cell proliferation and survival, thereby exerting anticancer effects. Furthermore, this compound can induce the expression of detoxifying enzymes through the activation of the Nrf2 pathway, enhancing the cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of detoxifying enzymes and persistent inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert protective effects against oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while higher doses lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and excretion . The compound can also interact with cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be transported into cells via specific transporters, where it accumulates in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-furoyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Furoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Cycloaddition Reactions: Often conducted under thermal or photochemical conditions.

    Hydrolysis: Performed in aqueous acidic or basic media.

Major Products:

    Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    2-Furoic Acid and Thiocyanic Acid: Products of hydrolysis.

Scientific Research Applications

2-Furoyl isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Furoyl isothiocyanate can be compared with other isothiocyanates such as:

    Phenyl isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.

    Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.

    Benzyl isothiocyanate: Studied for its anticancer properties and ability to induce apoptosis in cancer cells.

Uniqueness: this compound is unique due to its furoyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates

Properties

IUPAC Name

furan-2-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQPDHJLKUOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374703
Record name 2-Furoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80440-95-5, 26172-44-1
Record name 2-Furoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 80440-95-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Furancarbonyl isothiocyanate was prepared using commercially available 2-furancarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Furancarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (40 mg, yield 53%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
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Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Furancarbonyl isothiocyanate was prepared using commercially available 2-furancarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Furancarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (47 mg, yield 68%). Mass spectrometry value (ESI-MS, m/z): 468 (M++1)
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Furoylisothiocyanate is prepared from 2-furoyl chloride (13 g., 0.1 moles) and potassium thiocyanate (9.7 g., 0.1 moles) in acetone (35 ml.). The mixture is stirred at 10° C. for fifteen minutes. 2,3-Diaminopyridine (2.8 g., 0.0257 moles) is added as a solid, the mixture stirred at 10° C. and allowed to warm to room temperature for three hours. The yellow solid is filtered, washed with acetone, slurried in 500 ml. water, filtered, washed with water and air dried. The product, 8.45 g. (80%) is purified by recrystallization from acetone giving 6.1 g. (57%) of desired product, as yellow crystals, m.p. 174° C. dec., of 2,3-bis[3-(2-furoyl)-2-thioureido]pyridine.
Quantity
13 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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